2-(4-(Methylsulfonyl)phenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives involves various chemical reactions and methodologies. One approach involves the Perkin condensation reaction, and another utilizes palladium-catalyzed Suzuki cross-coupling reactions. These methods have been applied to create compounds with significant COX-2 inhibitory activity, showcasing the versatility and potential of these compounds in drug design and development (Moreau et al., 2006).
Molecular Structure Analysis
The molecular and chemical properties of such compounds have been studied using techniques like XRD, FT-IR, UV–Vis, and NMR. These studies provide detailed information on the local and global chemical activities, revealing the electrophilic and nucleophilic nature of the compounds. Theoretical calculations, such as density functional theory (DFT), play a crucial role in understanding these properties (Gültekin et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives are diverse, including reactions with malondialdehyde and 4-hydroxyalkenals under acidic and mild-temperature conditions, leading to the formation of stable chromophores. These reactions underline the compound's utility in developing colorimetric assays for lipid peroxidation, a critical area in biochemical research (Gerard-Monnier et al., 1998).
Physical Properties Analysis
The physical properties of 2-(4-(Methylsulfonyl)phenyl)acetic acid and its derivatives, such as solubility, melting point, and crystalline structure, have been studied to understand their behavior in different environments and their suitability for various applications. The crystal structure of these compounds often reveals intricate details about their molecular interactions and stability (Jasinski et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for the application of 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives in chemical synthesis and drug development. Studies have shown how modifications in the molecular structure can significantly impact these properties, offering insights into designing more effective and selective compounds (Kawashima et al., 1995).
Scientific Research Applications
HPLC Method Development :
- Davadra et al. (2011) developed a high-performance liquid chromatography method for separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, which is structurally related to 2-(4-(Methylsulfonyl)phenyl)acetic acid. This method is used for monitoring epimerization in propanoic acid compounds (Davadra et al., 2011).
Synthesis of Complex Molecules :
- Zábranský et al. (2018) reported the sulfonation of ferrocene-related compounds, demonstrating methods for synthesizing complex molecules involving sulfonate groups similar to those in 2-(4-(Methylsulfonyl)phenyl)acetic acid (Zábranský, Císařová, & Štěpnička, 2018).
Aldose Reductase Inhibitors :
- Alexiou and Demopoulos (2010) studied benzenesulfonamides as aldose reductase inhibitors with antioxidant activity. This research explores the potential for similar compounds, like 2-(4-(Methylsulfonyl)phenyl)acetic acid, in diabetes-related complications (Alexiou & Demopoulos, 2010).
N-arylsulfonyl-2-aryl(hetaryl)aminoacetic Acids Synthesis :
- Rudyakova et al. (2006) explored the hydrolytic transformations leading to N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, contributing to the development of pharmaceutical compounds (Rudyakova et al., 2006).
Cyclooxygenase Inhibitors :
- Harrak et al. (2010) designed and synthesized 4-(aryloyl)phenyl methyl sulfones, exploring their capacity to inhibit cyclooxygenase isoenzymes, which has implications for anti-inflammatory drugs. This study is relevant for understanding the medicinal applications of sulfone-based compounds (Harrak et al., 2010).
Electrochemical Properties :
- Kowsari et al. (2019) studied the electrochemical properties of poly orthoaminophenol films in the presence of derivatives of phenylglycine. This research contributes to the understanding of the electrochemical applications of phenyl acetic acid derivatives (Kowsari et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWOSYNRVOQJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341331 | |
Record name | 4-(Methylsulfonyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylsulfonyl)phenyl)acetic acid | |
CAS RN |
90536-66-6 | |
Record name | 4-(Methylsulfonyl)phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90536-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mesylphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulfonyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-MESYLPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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